molecular formula C17H26N4O4 B2790460 N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034509-34-5

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2790460
CAS No.: 2034509-34-5
M. Wt: 350.419
InChI Key: RMSCOMPTVVIOBO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide ( 2034509-34-5) is a specialized organic compound with a molecular formula of C17H26N4O4 and a molecular weight of 350.41 g/mol. This complex molecule features a unique hybrid architecture, incorporating a 5-methyl-1,2-oxazole ring connected via an ethanediamide linker to a piperidine moiety that is further functionalized with an oxan-4-yl (tetrahydropyran) group. This specific structure is designed to confer favorable pharmacokinetic properties, including enhanced metabolic stability and improved solubility, which are critical for in vitro and in vivo research applications . The presence of both the oxazole and piperidine rings makes this compound a valuable scaffold in pharmaceutical research for the development of novel therapeutic agents. Its structure suggests potential for modulating specific biological targets, such as enzymes or receptors . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. Available in quantities from 3mg to 100mg, this product is supplied with guaranteed high purity for reliable and reproducible experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-12-10-15(20-25-12)19-17(23)16(22)18-11-13-2-6-21(7-3-13)14-4-8-24-9-5-14/h10,13-14H,2-9,11H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSCOMPTVVIOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with an oxalamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exhibit anticancer properties. The oxazole and piperidine functionalities are known to interact with biological targets involved in cancer progression. For instance, derivatives of oxazole have been reported to inhibit tumor growth in various cancer cell lines .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Research has shown that oxazole derivatives can inhibit bacterial growth by disrupting cellular processes. This suggests that this compound could serve as a lead compound for developing new antibiotics .

Neuropharmacology

Given its piperidine component, this compound may have implications in neuropharmacology. Piperidine derivatives are often explored for their potential in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, indicating a possible application in mental health therapeutics .

Polymer Chemistry

The structural characteristics of this compound make it a candidate for use in polymer synthesis. Its ability to form stable bonds can be exploited to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into similar compounds has shown promise in developing advanced materials for industrial applications .

Coatings and Adhesives

In materials science, the compound could be used in formulating coatings and adhesives due to its chemical stability and bonding capabilities. The incorporation of such compounds can enhance the performance characteristics of coatings, making them more resistant to environmental degradation .

Anticancer Research

A study published in Cancer Research highlighted the efficacy of oxazole-containing compounds against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis (programmed cell death). The study suggested that modifications to the oxazole ring could enhance potency and selectivity against cancer cells .

Antimicrobial Testing

In a recent publication in the Journal of Antimicrobial Chemotherapy, researchers evaluated a series of oxazole derivatives for their antibacterial activity against resistant strains of bacteria. Results indicated that certain derivatives exhibited potent activity, supporting further investigation into the structure–activity relationship for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring, piperidine ring, and oxalamide group each play a role in the compound’s activity, influencing its binding affinity and specificity for different targets. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The compound’s structural analogs primarily differ in substituents on the piperidine, oxazole, or bridging groups. Selected examples include:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key References
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide Oxazole (5-Me), ethanediamide bridge, piperidine-1-(oxan-4-yl) C₁₉H₂₇N₃O₅* ~377.44
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide Oxazole (5-Me), ethanediamide bridge, piperidine-1-(4-(4-fluorophenyl)oxan-4-yl) C₂₀H₂₅FN₂O₅ 392.43
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) Imidazopyridine core, carboxamide bridge, oxan-4-ylmethyl substituent C₁₅H₁₈BrN₃O₂ 338.0 (LC-MS)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}methyl)acetamide Oxazole (3,5-diMe), acetamide bridge, piperidine-1-(4-fluorophenylpyrazole) C₂₂H₂₆FN₅O₂ 411.48

Q & A

Basic: What synthetic methodologies are recommended for achieving high-purity N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide?

Methodological Answer:
The synthesis involves multi-step reactions, starting with functionalization of the isoxazole and piperidine moieties. Key steps include:

  • Coupling reactions between the oxazole-3-amine and ethanediamide backbone under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Catalytic hydrogenation or reductive amination for introducing the oxan-4-yl-piperidine group, using palladium on carbon or sodium triacetoxyborohydride .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the final product with ≥95% purity .
  • Analytical validation using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm structural integrity .

Advanced: How can computational chemistry improve the prediction of this compound’s 3D conformation and target interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with oxazole/piperidine-binding pockets) .
  • Quantum mechanical calculations : Optimize geometry at the DFT/B3LYP level (6-31G* basis set) to predict electrostatic potential maps and reactive sites .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding kinetics .
  • Pharmacophore modeling : Identify critical functional groups (e.g., oxazole’s hydrogen-bond acceptors, piperidine’s hydrophobic bulk) for structure-activity relationship (SAR) studies .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm methyl groups (δ 2.3–2.5 ppm) and amide protons (δ 8.1–8.3 ppm) .
  • HPLC-MS : Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435) and detect impurities .
  • FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to validate amide bond formation .

Advanced: How can researchers resolve contradictions in solubility data during formulation studies?

Methodological Answer:

  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water, DMSO/saline) using phase-solubility diagrams to identify optimal ratios .
  • Solid dispersion : Prepare amorphous forms via spray drying (e.g., with PVP-VA64) to enhance aqueous solubility .
  • pH-solubility profiling : Titrate from pH 2–8 (HCl/NaOH) to assess ionization effects on solubility .
  • Microscopy (SEM/DSC) : Characterize crystallinity changes impacting dissolution rates .

Advanced: What experimental design strategies optimize reaction yield and minimize by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate variables (temperature, catalyst loading, solvent polarity) .
  • Kinetic monitoring : Use in-situ FT-IR or ReactIR to track intermediate formation and adjust conditions in real time .
  • High-throughput screening : Test 96-well plates with varying reagents to identify optimal coupling agents (e.g., HATU vs. EDCI) .

Basic: Which functional groups in the compound are most reactive, and how do they influence derivatization?

Methodological Answer:

  • Isoxazole ring : Susceptible to electrophilic substitution at the 5-methyl position (e.g., bromination with NBS) .
  • Piperidine nitrogen : Prone to alkylation/acylation (e.g., benzyl chloride for SAR studies) .
  • Ethanediamide linker : Hydrolytically sensitive; stabilize via steric hindrance (e.g., tert-butyl groups) or pH control .

Advanced: How can reaction mechanisms for unexpected by-products be elucidated?

Methodological Answer:

  • Isolation and characterization : Use preparative TLC/HPLC to isolate by-products, followed by HR-MS and 2D NMR (COSY, HSQC) .
  • Isotopic labeling : Introduce ¹³C at suspected reactive sites (e.g., amide carbonyl) to track bond cleavage via NMR .
  • Computational transition-state analysis : Identify plausible pathways (e.g., oxazole ring-opening via DFT calculations) .

Advanced: What in silico models predict metabolic stability and CYP450 interactions?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMET Predictor to estimate hepatic clearance and CYP3A4/2D6 inhibition .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with software like MetaSite .
  • Free-energy perturbation (FEP) : Quantify binding affinities to CYP isoforms to guide structural modifications .

Basic: How can solubility limitations in cellular assays be addressed?

Methodological Answer:

  • Nanoparticle formulation : Prepare PLGA nanoparticles (sonication/emulsification) to enhance cellular uptake .
  • Prodrug synthesis : Introduce phosphate esters or PEGylated derivatives to improve hydrophilicity .
  • Surfactant use : Add 0.1% Tween-80 or Cremophor EL to assay buffers .

Advanced: What methodologies validate target engagement in live-cell systems?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-compound treatment via Western blot .
  • SPR/BLI : Quantify binding kinetics (kon/koff) using Biacore or Octet systems with immobilized recombinant targets .
  • CRISPR knock-in models : Engineer cells with fluorescently tagged targets (e.g., HaloTag) for live-cell imaging .

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